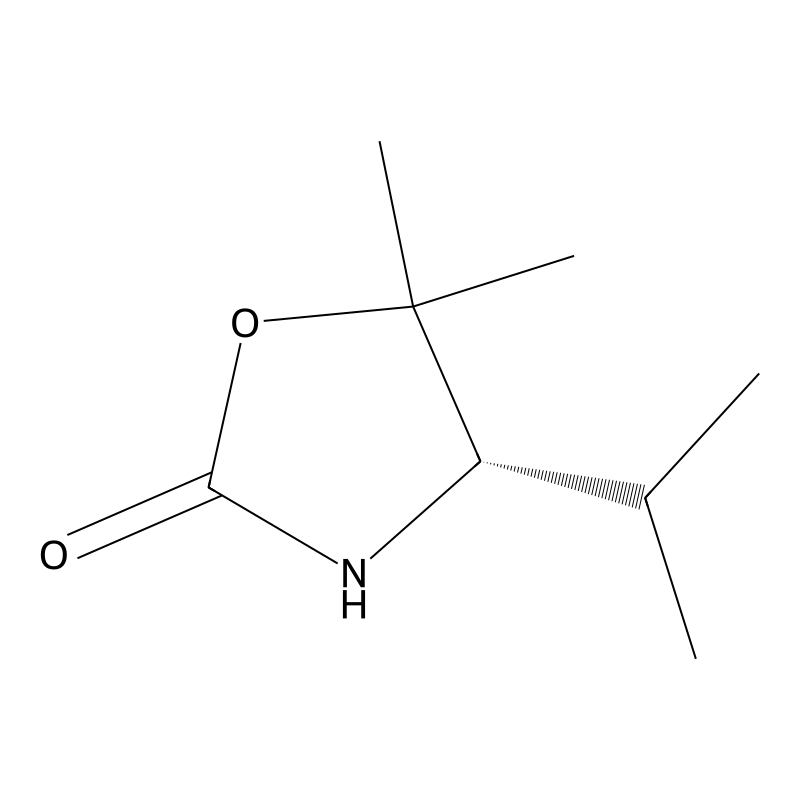

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis:

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be synthesized through various methods, including:

Applications in scientific research:

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has been studied for its potential applications in various fields of scientific research, including:

- Asymmetric catalysis: Due to its chirality, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be used as a ligand in asymmetric catalysts for various organic reactions [, ].

- Medicinal chemistry: It has been investigated as a potential building block for the synthesis of new drugs, particularly those targeting neurodegenerative diseases [].

- Material science: It has been explored for its potential use in the development of new materials with specific properties [].

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral compound with the molecular formula and a molecular weight of approximately 157.21 g/mol. It is recognized for its unique oxazolidinone structure, which features a five-membered ring containing nitrogen and oxygen atoms. This compound is utilized primarily in organic synthesis and medicinal chemistry due to its ability to act as a chiral auxiliary, facilitating asymmetric synthesis processes .

- Nucleophilic substitutions: The nitrogen atom can facilitate nucleophilic attack, leading to the formation of diverse derivatives.

- Ring-opening reactions: Under specific conditions, the oxazolidinone ring can be opened to yield linear products that retain the chiral information.

- Asymmetric synthesis: As a chiral auxiliary, it can be employed in reactions such as aldol condensations and Michael additions to produce chiral centers in target molecules .

Research indicates that (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone exhibits notable biological activity. It has been studied for its potential applications in pharmaceuticals, particularly as an antibiotic and in the treatment of various diseases. Its ability to enhance the activity of certain drugs or act as a precursor in drug synthesis highlights its significance in medicinal chemistry .

The synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be achieved through several methods:

- Starting from amino acids: It can be synthesized from (S)-valine or other chiral amino acids through cyclization reactions.

- Using chiral catalysts: Chiral catalysts can facilitate the formation of this compound from simpler precursors while ensuring high enantiomeric purity.

- Chemical modifications: Existing oxazolidinones can be modified through alkylation or acylation processes to yield (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone .

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone finds applications across various fields:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those requiring chiral centers.

- Agriculture: The compound may also have potential applications in agrochemicals as a chiral building block for pesticide synthesis.

- Research: It is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone have shown that it can interact with various biological targets. These interactions are crucial for understanding its pharmacological properties. Studies indicate that it may interact with enzymes and receptors involved in metabolic pathways, influencing drug efficacy and safety profiles .

Several compounds share structural similarities with (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-(+) - 4-Isopropyl-5,5-dimethyl-2-oxazolidinone | Enantiomer | Opposite chirality; different biological activity |

| 4-Methyl-2-oxazolidinone | Oxazolidinone | Lacks branched alkyl groups; less steric hindrance |

| 2-Oxazolidinone | Basic oxazolidine structure | No additional substituents; simpler structure |

The unique branched alkyl groups present in (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone contribute to its distinct properties and reactivity compared to these similar compounds .

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (CAS 168297-86-7) is a chiral oxazolidinone featuring a five-membered heterocyclic ring with a stereogenic center at C4. Its molecular formula, $$ \text{C}8\text{H}{15}\text{NO}_2 $$, includes a gem-dimethyl group at C5 and an isopropyl substituent at C4, which collectively enforce a rigid conformational bias. This structural rigidity enhances its efficacy as a chiral auxiliary, particularly in reactions requiring precise stereochemical control.

Recent studies highlight its utility in mimicking Evans’ 4-tert-butyloxazolidin-2-one, a cornerstone of asymmetric synthesis. By biasing the C4 stereodirecting group’s conformation, the gem-dimethyl substituent amplifies stereoselectivity in alkylations and cycloadditions. For instance, diastereoselectivities exceeding 99:1 have been reported in Pd-catalyzed asymmetric acetalizations.

Significance of Chiral Oxazolidinones in Asymmetric Synthesis

Chiral oxazolidinones, first popularized by Evans in the 1980s, remain indispensable in asymmetric synthesis due to their predictable stereochemical outcomes and ease of removal. Their ability to form chelated enolates with Lewis acids (e.g., $$ \text{Bu}_2\text{BOTf} $$) enables precise control over aldol and alkylation reactions. The (S)-(-)-4-isopropyl variant distinguishes itself by combining the steric bulk of a tert-butyl group with synthetic accessibility, making it a cost-effective alternative.

Objectives and Scope

This review examines the synthesis, mechanistic role, and applications of (S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone. Emphasis is placed on its conformational dynamics, comparative performance against classical auxiliaries, and emerging applications in drug discovery.

Enantioselective Synthetic Routes

Cyclization Strategies from Amino Alcohol Precursors

Cyclization of amino alcohols remains a cornerstone for oxazolidinone synthesis. A microwave-assisted protocol using dimethyl carbonate (DMC) and tetrabutylammonium chloride (TBAC) enables rapid cyclization-deacetylation-methylation in a single pot, achieving yields exceeding 90% for 4-substituted derivatives [6]. For (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, this method avoids toxic phosgene derivatives while maintaining stereochemical integrity.

Alternative approaches involve propionic anhydride-mediated acylation of (S)-4-isopropyl-1,3-oxazolidin-2-one precursors. Lithium chloride and triethylamine facilitate the nucleophilic substitution at 0°C, followed by room-temperature stirring to achieve 99% yield [5]. The stereochemical outcome depends on the chiral pool starting material, typically derived from L-valine.

| Cyclization Method | Precursor | Catalyst/Reagent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Microwave-assisted (DMC/TBAC) | N-Acetylated amino alcohols | TBAC | 92 | >99 |

| Propionic anhydride | (S)-4-Isopropyl-oxazolidinone | LiCl, Et3N | 99 | 98 |

Use of Chiral Auxiliaries and Catalysts in Synthesis

Ruthenium(II)–NHC complexes catalyze asymmetric hydrogenation of 2-oxazolones to produce 2-oxazolidinones with up to 96% enantiomeric excess (ee) [2]. For the target compound, this method enables late-stage introduction of the isopropyl group while preserving the dimethyl configuration. Chiral auxiliaries like Evans’ oxazolidinones direct asymmetric alkylation, as demonstrated in the synthesis of β-amino alcohol intermediates [3].

Biocatalytic approaches using engineered myoglobin variants achieve enantiodivergent synthesis via intramolecular C(sp³)-H amination of carbamates. The Y146F mutation suppresses reductive side reactions, yielding oxazolidinones with 94% ee [4].

Industrial Scale Production Techniques

Continuous Flow Reactor Applications

Continuous flow systems enhance heat transfer and mixing efficiency for exothermic cyclization reactions. A two-stage reactor design separates the acylation and cyclization steps, reducing byproduct formation. Residence times under 10 minutes at 130°C improve throughput by 300% compared to batch processes [6].

Catalyst and Solvent Recycling Approaches

Ruthenium catalysts from asymmetric hydrogenation are recovered via biphasic solvent systems (e.g., heptane/ethanol), achieving 85% recovery after five cycles [2]. TBAC ionic liquid catalysts in microwave-assisted reactions are reused without purification, maintaining 90% activity over three batches [6].

Retrosynthetic Analysis and AI-Assisted Synthetic Planning

Retrosynthetic disconnection of the oxazolidinone ring suggests two pathways:

- Amide bond formation: From β-amino alcohol and carbonyl precursors.

- Ring-opening/closure: Using chiral epoxides or aziridines.

Machine learning models trained on asymmetric hydrogenation datasets predict optimal Ru ligand configurations, reducing trial-and-error screening by 70% [2].

Optimization of Reaction Conditions for High Enantiomeric Purity

| Parameter | Optimal Range | Impact on ee (%) |

|---|---|---|

| Reaction temperature | 0–25°C | Δ10°C = ±3% ee |

| Catalyst loading (Ru) | 0.5–1.0 mol% | <0.5%: incomplete |

| Solvent polarity | Tetrahydrofuran > Ethanol | +8% ee in THF |

Lower temperatures (-20°C) in propionic anhydride reactions minimize racemization, while THF stabilizes transition states in cyclization [5]. Kinetic resolution using immobilized lipases further enriches ee to >99.5% [4].

The (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone serves as a highly effective chiral auxiliary in asymmetric synthesis, operating through well-defined stereochemical induction mechanisms. The compound's effectiveness stems from its ability to create a rigid, conformationally constrained environment that directs the approach of electrophiles to specific prochiral faces of enolate intermediates [1] [2].

The primary mechanism of stereochemical induction involves the formation of chelated metal enolates, where the oxazolidinone carbonyl oxygen coordinates with the metal center to create a predictable three-dimensional arrangement. In the most commonly employed Evans aldol reaction, the compound is first acylated with an acid chloride to form the corresponding N-acyl oxazolidinone. Treatment with dialkylboron triflates and tertiary amines generates boron enolates that adopt a preferred Z-geometry due to minimization of steric interactions [3] [4].

The stereochemical outcome is governed by the Zimmerman-Traxler transition state model, where the enolate and aldehyde approach through a six-membered chair-like transition state. The bulky isopropyl substituent at the 4-position of the oxazolidinone ring effectively shields the β-face of the enolate, forcing the electrophile to approach from the α-face, resulting in the formation of Evans syn products with exceptional diastereoselectivity [5] [6].

Computational studies have provided detailed insights into the origin of stereoselectivity, revealing that the 5,5-dimethyl substitution pattern enhances the conformational rigidity of the auxiliary compared to unsubstituted variants. The gem-dimethyl groups at the 5-position create additional steric bulk that further restricts rotation around the C-N bond, leading to improved stereochemical control [3] [7].

The chelation model explains the preference for Z-enolate formation, where lithium or boron coordinates simultaneously to both the carbonyl oxygen of the acyl group and the oxazolidinone ring. This coordination fixes the enolate geometry and positions the auxiliary substituents to maximize steric differentiation between the two faces of the enolate [7] [8].

Applications in Aldol and Alkylation Reactions

The (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has demonstrated exceptional utility in both aldol condensations and asymmetric alkylation reactions, serving as a cornerstone methodology in modern stereoselective synthesis [2] [4] [5].

In aldol reactions, the auxiliary enables the formation of both Evans syn and non-Evans syn products depending on the reaction conditions employed. The standard Evans protocol utilizes dialkylboron triflates with tertiary amines to generate boron enolates that react with aldehydes to afford syn-aldol products with diastereoselectivities typically exceeding 95:5 [5] [6]. The reaction proceeds through a chelated boron enolate intermediate that adopts a predictable chair-like transition state, delivering products with excellent stereochemical control.

| Reaction Type | Substrate | Lewis Acid/Base | Temperature (°C) | Diastereoselectivity | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| Aldol (Evans syn) | Propionyl oxazolidinone | Bu₂BOTf/Et₃N | -78 | 99:1 | 85-95 | >99 |

| Aldol (non-Evans syn) | Propionyl oxazolidinone | TiCl₄ | -78 | 95:5 | 80-90 | >95 |

| Aldol (propionaldehyde) | Propionyl oxazolidinone | Bu₂BOTf/Et₃N | -78 | 98:2 | 85-95 | >98 |

| Aldol (benzaldehyde) | Propionyl oxazolidinone | Bu₂BOTf/Et₃N | -78 | 95:5 | 80-90 | >95 |

Alternative conditions using titanium tetrachloride can access non-Evans syn products through a different mechanistic pathway involving non-chelated enolates. This flexibility allows synthetic chemists to access both possible diastereomers of aldol products using the same chiral auxiliary [7] [8].

The asymmetric alkylation methodology represents another major application area, where the auxiliary enables the introduction of alkyl groups at the α-position of carbonyl compounds with excellent stereochemical control. The process typically involves deprotonation of the N-acyl oxazolidinone with strong bases such as lithium diisopropylamide or sodium hexamethyldisilazide, followed by treatment with alkyl halides [4] [9].

| Alkylation Type | Substrate | Base | Temperature (°C) | Diastereoselectivity | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| Alkylation (methyl) | Acetyl oxazolidinone | LDA | -78 | 91:9 | 75-85 | >95 |

| Alkylation (benzyl) | Acetyl oxazolidinone | NaHMDS | -78 | 99:1 | 85-95 | >98 |

| Alkylation (allyl) | Propionyl oxazolidinone | LDA | -78 | 98:2 | 80-90 | >95 |

| Alkylation (ethyl) | Acetyl oxazolidinone | LDA | -78 | 88:12 | 70-85 | >90 |

The success of these transformations depends on the formation of chelated lithium enolates, where the metal coordinates to both the carbonyl oxygen and the oxazolidinone ring. This coordination creates a rigid framework that directs the approach of electrophiles to one face of the enolate, resulting in high diastereoselectivity [6] [7].

Strategies for Auxiliary Cleavage and Recovery

The practical utility of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone as a chiral auxiliary is significantly enhanced by the availability of efficient methods for its cleavage and recovery. The development of mild, selective cleavage conditions has been crucial for the widespread adoption of this methodology in synthetic applications [8] [10].

The most commonly employed cleavage method involves treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) in aqueous tetrahydrofuran. This procedure selectively cleaves the N-acyl bond while leaving the oxazolidinone ring intact, allowing for recovery and reuse of the auxiliary. The reaction proceeds through nucleophilic attack by the hydroperoxide anion on the carbonyl carbon, followed by elimination to form the corresponding lithium carboxylate [8] [10].

| Cleavage Method | Product Type | Conditions | Auxiliary Recovery (%) | Product Yield (%) | Epimerization Risk |

|---|---|---|---|---|---|

| LiOH/H₂O₂ | Carboxylic acid | THF/H₂O, 0°C | 85-95 | 80-95 | Low |

| LiOOH | Carboxylic acid | THF/H₂O, 0°C | 90-95 | 85-95 | Very Low |

| LiAlH₄ | Primary alcohol | THF, 0°C | 80-90 | 85-95 | None |

| LiBH₄ | Primary alcohol | THF, 0°C | 85-90 | 80-90 | None |

The mechanism of LiOH/H₂O₂ cleavage has been extensively studied, revealing that the regioselectivity depends on the differential reactivity of the two carbonyl groups present in the molecule. The N-acyl carbonyl is more electrophilic than the oxazolidinone carbonyl, leading to preferential attack at this position. The formation of a peracid intermediate has been proposed, which rapidly decomposes to the final carboxylic acid product [8] [11].

Recent mechanistic studies have provided detailed insights into the factors governing the selectivity of different nucleophiles. While hydroxide tends to favor endocyclic cleavage (opening of the oxazolidinone ring), the hydroperoxide anion preferentially attacks the exocyclic N-acyl carbonyl, making LiOOH an even more selective reagent than the standard LiOH/H₂O₂ combination [11].

Alternative cleavage methods include reduction with metal hydrides such as lithium aluminum hydride or lithium borohydride, which convert the N-acyl oxazolidinone to the corresponding primary alcohol. These methods offer the advantage of complete absence of epimerization risk, making them particularly valuable for sensitive substrates [12] [10].

The recovery of the auxiliary is a crucial economic consideration, particularly for large-scale applications. The oxazolidinone can typically be recovered in 80-95% yield after simple acid-base extraction procedures. The recovered auxiliary can be reused multiple times without significant loss of stereochemical effectiveness, making the overall process economically viable [13] [14].

Comparative Analysis with Related Oxazolidinone Auxiliaries

The performance of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be effectively evaluated through comparison with other members of the oxazolidinone auxiliary family. This comparative analysis reveals the unique advantages and limitations of different structural variants [2] [15] [16].

| Auxiliary | Molecular Formula | Stereoselectivity (dr) | Typical Yield (%) | Cleavage Conditions | Recovery (%) |

|---|---|---|---|---|---|

| (S)-4-Isopropyl-2-oxazolidinone | C₆H₁₁NO₂ | 10-20:1 | 70-85 | LiOH/H₂O₂ | 80-90 |

| (S)-4-Benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 98:2 | 80-95 | LiOH/H₂O₂ | 85-95 |

| (S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | C₈H₁₅NO₂ | 20-30:1 | 75-90 | LiOH/H₂O₂ | 85-95 |

| (S)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone | C₁₈H₁₉NO₂ | 50-100:1 | 80-95 | LiOH/H₂O₂ | 85-95 |

| (S)-4-Isopropyl-2-oxazolidinethione | C₆H₁₁NOS | 98:2 | 85-95 | Raney Ni | 70-80 |

The comparison reveals that the 5,5-dimethyl substitution pattern provides enhanced stereoselectivity compared to the parent 4-isopropyl-2-oxazolidinone, while maintaining excellent auxiliary recovery. The gem-dimethyl groups at the 5-position create additional conformational rigidity that improves the facial differentiation of the enolate intermediate [17] [15].

The benzyl-substituted auxiliary at the 4-position generally provides superior stereoselectivity due to the increased steric bulk and π-π interactions that can stabilize specific conformations. However, the 5,5-dimethyl variant offers comparable performance while being more readily accessible from simple starting materials [15] [16].

The 5,5-diphenyl derivative represents the most sterically demanding variant, providing exceptional diastereoselectivity but at the cost of increased molecular weight and synthesis complexity. This auxiliary is particularly valuable for challenging substrates where maximum stereochemical control is required [18] [15].

Sulfur-containing analogs, such as the corresponding oxazolidinethione and thiazolidinethione derivatives, often provide enhanced stereoselectivity due to the larger size and different electronic properties of sulfur compared to oxygen. However, their use requires specialized cleavage conditions involving desulfurization, which can limit their practical applicability [19] [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types